molecular formula C7H15NO3 B1166775 Alloisoleucine,  3-methoxy-,  DL-  (8CI) CAS No. 19866-57-0

Alloisoleucine, 3-methoxy-, DL- (8CI)

货号: B1166775
CAS 编号: 19866-57-0
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alloisoleucine, 3-methoxy-, DL- (8CI), also known as Alloisoleucine, 3-methoxy-, DL- (8CI), is a useful research compound. Its molecular formula is C7H15NO3. The purity is usually 95%.
BenchChem offers high-quality Alloisoleucine, 3-methoxy-, DL- (8CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alloisoleucine, 3-methoxy-, DL- (8CI) including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Structural Basis for Reactivity

Alloisoleucine is a branched-chain amino acid with stereochemical variations at the β-carbon (C3). The 3-methoxy modification introduces a methoxy group (-OCH₃) at this position, altering electronic and steric properties. Key reactive sites include:

  • α-Amino group (NH₂): Participates in condensation, Schiff base formation, and transamination.

  • Carboxylic acid group (COOH): Prone to esterification, amidation, or decarboxylation.

  • Methoxy group (C3-OCH₃): May undergo demethylation or act as a leaving group in nucleophilic substitutions.

Hypothetical Reaction Pathways

While no experimental data for 3-methoxy-DL-alloisoleucine exists in the provided sources, reactions can be inferred from analogous compounds:

Reaction Type Mechanism Potential Products
Oxidative Demethylation Methoxy group oxidation via cytochrome P450 or chemical oxidants.3-Hydroxy-alloisoleucine + formaldehyde
Transamination Transfer of the amino group to α-ketoglutarate via branched-chain aminotransferase.3-Methoxy-2-ketopentanoic acid + glutamate
Esterification Reaction with alcohols (e.g., methanol) under acidic conditions.Methyl ester derivatives
Decarboxylation Thermal or enzymatic removal of COOH group.3-Methoxy-pentylamine

Comparative Metabolic Stability

Studies on unmodified alloisoleucine ( ) suggest:

  • Slow metabolic clearance : Due to stereochemical constraints in enzyme active sites.

  • Ketoacid formation : Transamination yields 3-methoxy-2-ketopentanoic acid, which may accumulate in branched-chain ketoacid dehydrogenase (BCKDC) deficiencies.

Research Gaps and Recommendations

No peer-reviewed studies on 3-methoxy-DL-alloisoleucine were identified in the provided sources. Future work should prioritize:

  • Synthetic protocols : Optimizing protection/deprotection strategies for the methoxy group.

  • Enzymatic assays : Testing reactivity with BCKDC and aminotransferases.

  • Spectroscopic characterization : NMR (¹H, ¹³C) and MS/MS fragmentation patterns .

For authoritative data, consult specialized databases (SciFinder, Reaxys) or targeted synthesis literature.

常见问题

Q. Basic: What chromatographic methods are recommended for resolving alloisoleucine from its isobaric counterparts (leucine/isoleucine) in clinical research?

Methodological Answer:
Effective separation of alloisoleucine from leucine and isoleucine requires high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The Raptor Polar X column enables baseline separation of these isobaric compounds within a 13-minute analytical cycle. This method is critical for diagnosing metabolic disorders like Maple Syrup Urine Disease (MSUD), where misidentification can lead to diagnostic errors. Validation should follow CLSI EP7-A2 guidelines for interference testing, ensuring robustness against matrix effects .

Q. Basic: How is alloisoleucine utilized as a biomarker in metabolic disorder research, specifically for Maple Syrup Urine Disease (MSUD)?

Methodological Answer:
Alloisoleucine is a pathognomonic biomarker for MSUD, arising from impaired branched-chain ketoacid dehydrogenase activity. Its detection in serum or dried blood spots (DBS) via LC-MS/MS confirms MSUD diagnosis. Researchers must pair alloisoleucine quantification with urine organic acid analysis and enzyme activity assays (e.g., fibroblast studies) for differential diagnosis. Elevated alloisoleucine levels (>5 µmol/L) in DBS are indicative, but false positives from medications (e.g., zonisamide) necessitate derivatization method optimization .

Q. Advanced: What are the methodological considerations for synthesizing stereoisomers of alloisoleucine, such as DL- forms, and how can reaction conditions influence yield?

Methodological Answer:
Stereospecific synthesis of DL-alloisoleucine derivatives requires chemo-enzymatic strategies. For example, alkaline epimerization of L-isoleucine (6 M NaOH, 100°C, 6 hours) yields trace D-alloisoleucine (0.7%). To improve efficiency, enzymatic resolution using acylase or transaminase enzymes can separate enantiomers. Reaction pH, temperature, and solvent polarity must be tightly controlled to minimize racemization. Post-synthesis, chiral HPLC or polarimetric analysis validates stereochemical purity .

Q. Advanced: How should researchers validate the accuracy of alloisoleucine measurements in the presence of interfering substances (e.g., medications like zonisamide)?

Methodological Answer:
Validation requires a multi-step approach:

Interference Testing : Spiking studies with common amine-containing drugs (e.g., zonisamide) to assess cross-reactivity.

Derivatization Optimization : Use alternative reagents (e.g., AccQ-Tag instead of ninhydrin) to reduce medication interference.

Matrix-Matched Calibration : Prepare standards in biological matrices (e.g., plasma, DBS) to account for ion suppression/enhancement in LC-MS/MS.

CLSI EP7-A2 Compliance : Evaluate precision, recovery, and limit of detection (LOD) under simulated clinical conditions .

Q. Advanced: What safety protocols are essential when handling alloisoleucine derivatives in laboratory settings to ensure researcher safety?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at -20°C, away from oxidizers and moisture.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Documentation : Regularly review Safety Data Sheets (SDS) for updates on toxicity profiles and disposal guidelines .

属性

CAS 编号

19866-57-0

分子式

C7H15NO3

分子量

0

同义词

Alloisoleucine, 3-methoxy-, DL- (8CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。